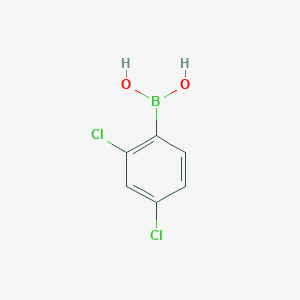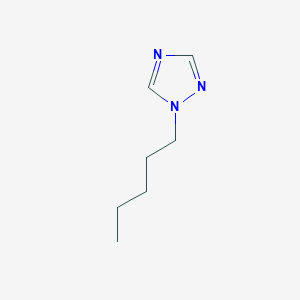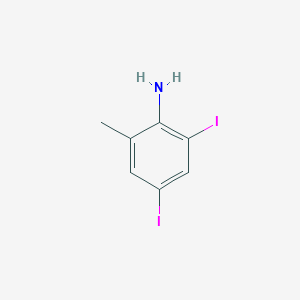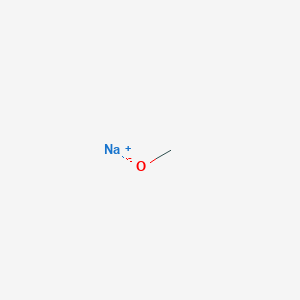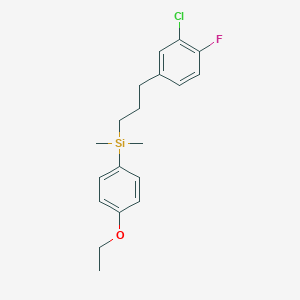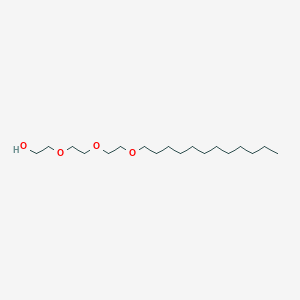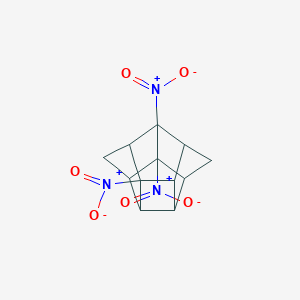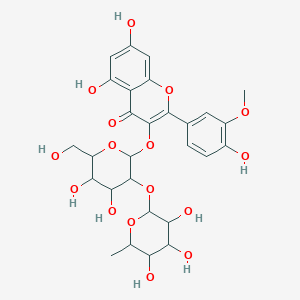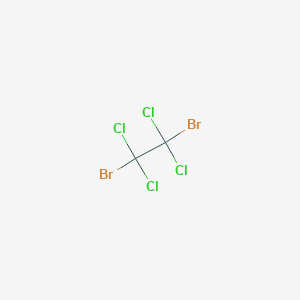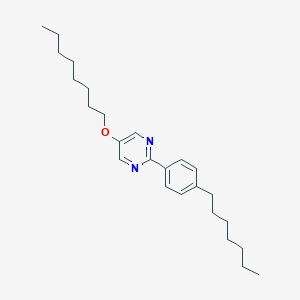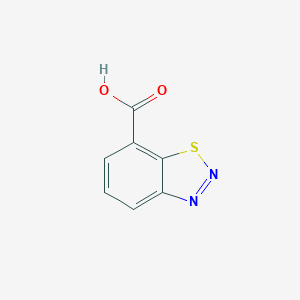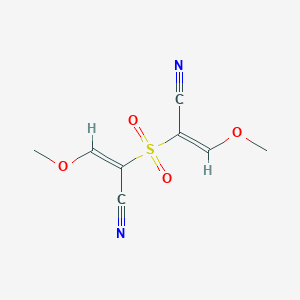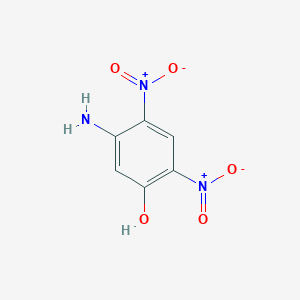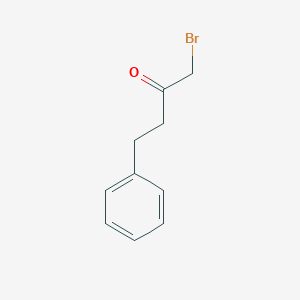
1-Bromo-4-phenylbutan-2-one
Vue d'ensemble
Description
Synthesis Analysis
1-Bromo-4-phenylbutan-2-one can be synthesized through multiple methods, demonstrating the versatility of this compound in organic chemistry. For example, one study details the synthesis of a related compound through the reaction of pinostrobin with 1,4-dibromobutane in the presence of K2CO3, leading to a compound that demonstrates the potential pathways for synthesizing brominated organic molecules (Turdybekov et al., 2023). Another approach involves the gas-phase synthesis of 1-bromobutane starting from 1-butanol, showcasing a method that could potentially be adapted for the synthesis of 1-Bromo-4-phenylbutan-2-one (Tundo & Selva, 2005).
Molecular Structure Analysis
The molecular structure of brominated compounds like 1-Bromo-4-phenylbutan-2-one can be elucidated using various spectroscopic techniques. A study on a structurally similar compound revealed insights into the spatial structure, demonstrating the utility of X-ray diffraction analysis in understanding the conformation and bonding within such molecules (Turdybekov et al., 2023).
Chemical Reactions and Properties
Brominated compounds are known for participating in various chemical reactions due to the reactivity of the bromine atom. For instance, the Darzens reaction of 1-bromo-4-acyloxybutanes demonstrates the reactivity of such compounds in forming cyclic structures (Mitani et al., 1987). Additionally, Pd-catalyzed Suzuki cross-coupling reactions have been used to functionalize compounds like 2-bromo-4-chlorophenyl-2-bromobutanoate, indicating potential pathways for the modification of 1-Bromo-4-phenylbutan-2-one (Nazeer et al., 2020).
Physical Properties Analysis
The physical properties of 1-Bromo-4-phenylbutan-2-one, such as melting point and solubility, are crucial for its application in synthesis and material science. While specific data on 1-Bromo-4-phenylbutan-2-one is not provided, related studies on brominated compounds offer a comparative perspective, with compounds exhibiting distinct melting points and solubility characteristics that can influence their use in chemical synthesis and material applications (Turdybekov et al., 2023).
Chemical Properties Analysis
The chemical properties of 1-Bromo-4-phenylbutan-2-one, including reactivity, stability, and potential for further functionalization, are of interest for its application in organic synthesis. Studies on related brominated organic compounds shed light on the chemical behavior and reactivity patterns that can be expected from 1-Bromo-4-phenylbutan-2-one, such as its participation in nucleophilic substitution reactions and potential for forming cyclic structures (Mitani et al., 1987).
Applications De Recherche Scientifique
Pyrolysis of Haloketones : A study on the pyrolysis of haloketones, including 4-chloro-1-phenylbutan-1-one, demonstrated that the carbonyl group participates in the rate of pyrolysis, indicating potential applications in chemical kinetics and reaction engineering (Chuchani & Dominguez, 1983).
Antituberculosis Activity : A compound structurally related to 1-Bromo-4-phenylbutan-2-one showed high antituberculosis activity, indicating potential pharmaceutical applications (Omel’kov, Fedorov, & Stepanov, 2019).
Separation of Haloalkane Isomers : The use of supramolecular adsorption materials for the separation of haloalkane isomers, such as 1-bromobutane, highlights applications in chemical separation processes (Wu et al., 2022).
Intramolecular Darzens Reaction : Research on the intramolecular Darzens reaction of ester groups with active halogen groups, as in the case of 1-bromo-4-acyloxybutane derivatives, suggests applications in synthetic organic chemistry (Mitani, Hirayama, Takeuchi, & Koyama, 1987).
Heme Oxygenase Inhibition : Studies on compounds structurally similar to 1-Bromo-4-phenylbutan-2-one, like 2-oxy-substituted 1-(1H-imidazol-1-yl)-4-phenylbutanes, indicate applications in inhibiting heme oxygenase, which is significant for medical research (Roman et al., 2007).
Optical Nonlinear Properties : Research on azo-β-diketones, related to 1-Bromo-4-phenylbutan-2-one, reveals applications in studying optical nonlinear properties, which is important in materials science (Dhumad et al., 2021).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-bromo-4-phenylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APAZZDBYJISGLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40504234 | |
| Record name | 1-Bromo-4-phenylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-phenylbutan-2-one | |
CAS RN |
31984-10-8 | |
| Record name | 1-Bromo-4-phenylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

